2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

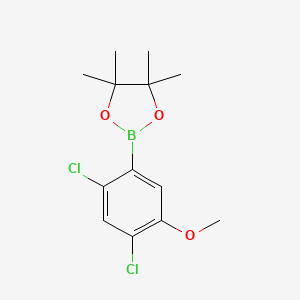

This compound belongs to the class of pinacol boronic esters, characterized by a 1,3,2-dioxaborolane core with a substituted aromatic ring. Its structure includes a phenyl group substituted with two chlorine atoms at positions 2 and 4, a methoxy group at position 5, and a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety. Such boronic esters are pivotal in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic molecules .

Applications likely span medicinal chemistry (e.g., as intermediates for bioactive molecules) and materials science, though specific uses are inferred from structurally related compounds (e.g., fluorescence probes or anticancer agents ).

Properties

IUPAC Name |

2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-11(17-5)10(16)7-9(8)15/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKMUVOKIDTCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-dichloro-5-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

Solvent: Tetrahydrofuran (THF) or toluene

Temperature: Room temperature to reflux

Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Reagents: Palladium catalysts, bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide)

Conditions: Inert atmosphere, controlled temperature, and appropriate solvents (e.g., THF, toluene)

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl compounds

Oxidation: Formation of 2,4-dichloro-5-methoxyphenol

Substitution: Formation of various substituted phenyl derivatives

Scientific Research Applications

2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves several steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The aryl group from the boronic ester is transferred to the palladium complex.

Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among similar dioxaborolanes include differences in substituent positions, electronic properties, and steric effects. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Dioxaborolanes

Key Observations :

- Substituent Position : The target compound’s 2,4-dichloro-5-methoxy substitution contrasts with 3,5-dichloro (e.g., ) or single substituents (e.g., ). Ortho/meta chlorine positions enhance electrophilicity, influencing reactivity in cross-coupling reactions .

- Electronic Effects : Electron-withdrawing groups (e.g., -CF3 in ) increase the electrophilicity of the boron center, accelerating transmetalation in Suzuki reactions. Conversely, electron-donating groups (e.g., -OCH3 in ) may reduce reactivity but improve stability .

- Steric Effects : Bulky substituents (e.g., cyclopropoxy in or trifluoromethyl in ) hinder undesired side reactions, improving selectivity in catalytic processes .

Cross-Coupling Reactions

- The target compound’s dichloro-methoxy substitution pattern may enhance its utility in synthesizing polysubstituted biaryls, similar to 3,5-dichloro derivatives used in pharmaceutical intermediates .

- Compounds with methoxy groups (e.g., ) are often employed in synthesizing fluorescent probes due to their stability and tunable electronic properties .

Biological Activity

The compound 2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity through various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 305.08 g/mol. The structure features a dioxaborolane ring which is significant for its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds containing boron can exhibit a range of biological activities including anti-cancer properties, enzyme inhibition, and antimicrobial effects. The specific compound has been studied for its potential as an inhibitor in various enzymatic processes.

1. Anticancer Activity

Several studies have indicated that boron-containing compounds can inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of dioxaborolanes showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in critical biological pathways. For example:

- RNA-dependent RNA polymerase (NS5B) : Inhibitors of this enzyme are crucial in antiviral therapies. Preliminary data suggest that modifications in the structure of dioxaborolanes can enhance their inhibitory effects on NS5B .

3. Antimicrobial Properties

Research into antimicrobial activity has shown that certain boron compounds exhibit effectiveness against bacterial strains. The specific compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits NS5B polymerase | |

| Antimicrobial | Disrupts cell wall synthesis |

Detailed Research Findings

- Anticancer Studies : A study published in the Royal Society of Chemistry highlighted the synthesis of various dioxaborolane derivatives and their cytotoxic effects on cancer cell lines. The findings indicated that modifications to the phenyl group significantly enhanced activity against breast cancer cells .

- Enzymatic Assays : In vitro assays demonstrated that the compound could effectively inhibit NS5B activity with an IC50 value indicative of potent inhibition. This positions it as a candidate for further development in antiviral therapies targeting hepatitis C virus infections .

- Antimicrobial Testing : A separate investigation into the antimicrobial properties revealed that the compound exhibited substantial activity against Gram-positive bacteria, suggesting its potential use as a therapeutic agent in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.